4-[(2-Benzylphenoxy)methyl]piperidine
Description
4-[(2-Benzylphenoxy)methyl]piperidine is a piperidine derivative characterized by a benzylphenoxy moiety attached to the piperidine ring via a methyl linker. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity or physicochemical properties. Synthetic routes often involve multi-step reactions, such as the coupling of benzylphenol derivatives with piperidine precursors under reflux conditions, achieving moderate to high yields (e.g., 75% in a benzamide derivative synthesis) . Its structural framework is shared with several analogues, making comparative studies essential for optimizing drug design.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[(2-benzylphenoxy)methyl]piperidine |
InChI |
InChI=1S/C19H23NO/c1-2-6-16(7-3-1)14-18-8-4-5-9-19(18)21-15-17-10-12-20-13-11-17/h1-9,17,20H,10-15H2 |
InChI Key |
DCZISWQVYTVAMT-UHFFFAOYSA-N |
SMILES |
C1CNCCC1COC2=CC=CC=C2CC3=CC=CC=C3 |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine derivatives vary widely in substituent groups, influencing their biological and chemical profiles:
- 4-(4-Fluorophenyl)piperidine (): Substitution with a fluorophenyl group enhances electronegativity and metabolic stability. Fluorine’s electron-withdrawing effects may improve binding to hydrophobic pockets in target proteins compared to the benzylphenoxy group .
- 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine (): This complex derivative demonstrates acetylcholinesterase inhibition, suggesting that extended aromatic systems (e.g., indanone) enhance enzyme interaction compared to simpler benzylphenoxy groups .
Physicochemical Properties
- Lipophilicity: 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride has a LogP of 2.87, indicating moderate lipophilicity suitable for oral bioavailability .
- Solubility: Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for intravenous formulations. Neutral benzylphenoxy derivatives may require prodrug strategies for optimal delivery .
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